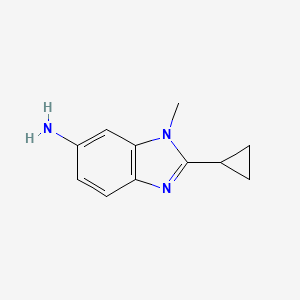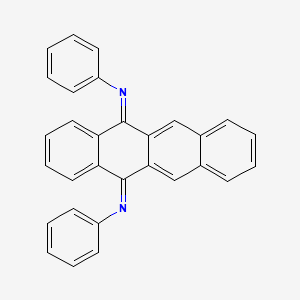
(5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine is a complex organic compound characterized by its unique structure, which includes two phenyl groups attached to a tetracene backbone with diimine functionalities at the 5 and 12 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetracene Backbone: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by aromatization.
Introduction of Diimine Groups: The diimine functionalities can be introduced via a condensation reaction between the tetracene derivative and aniline derivatives under acidic conditions.
Attachment of Phenyl Groups: The phenyl groups are usually introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
(5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Chlorinated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic semiconductors for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism by which (5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine exerts its effects involves its ability to interact with various molecular targets:
Molecular Targets: DNA, proteins, and cellular membranes.
Pathways Involved: The compound can intercalate with DNA, disrupting the replication process and leading to cell death. It can also interact with proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5E,12E)-5,12-Octadecadienoic acid: Similar in having conjugated double bonds but differs in its aliphatic chain structure.
(5E,12E)-2-Hydroxy-4-oxo-5,12-henicosadien-1-yl acetate: Shares the (5E,12E) configuration but has different functional groups and applications.
Uniqueness
(5E,12E)-N~5~,N~12~-Diphenyltetracene-5,12-diimine is unique due to its tetracene backbone and diimine functionalities, which confer distinct electronic properties making it suitable for optoelectronic applications.
Eigenschaften
CAS-Nummer |
928016-31-3 |
|---|---|
Molekularformel |
C30H20N2 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
5-N,12-N-diphenyltetracene-5,12-diimine |
InChI |
InChI=1S/C30H20N2/c1-3-13-23(14-4-1)31-29-25-17-9-10-18-26(25)30(32-24-15-5-2-6-16-24)28-20-22-12-8-7-11-21(22)19-27(28)29/h1-20H |
InChI-Schlüssel |
WNBSZJQVSWVRBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=NC4=CC=CC=C4)C5=CC6=CC=CC=C6C=C52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


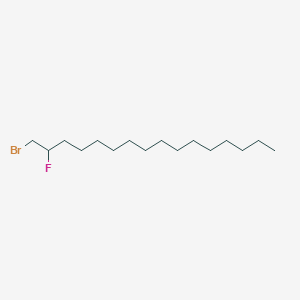
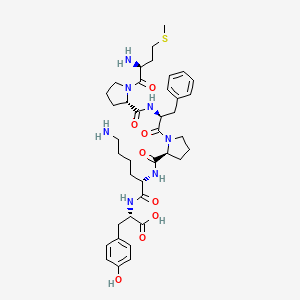
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)

![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)
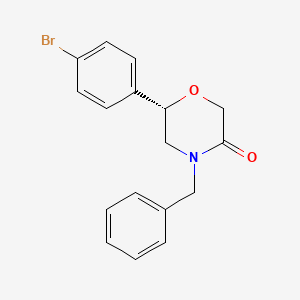
![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)
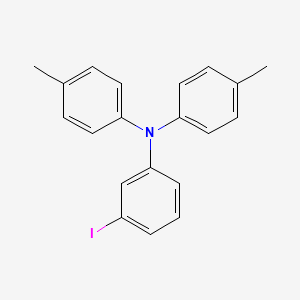
![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)

![N-[1-(4-Methoxyphenyl)but-3-en-1-yl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14179618.png)
